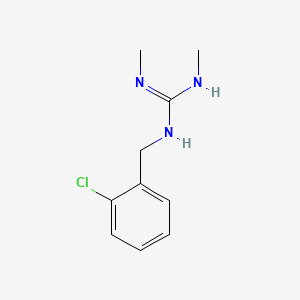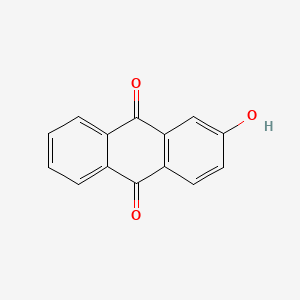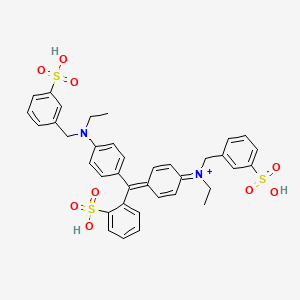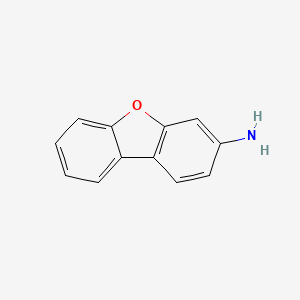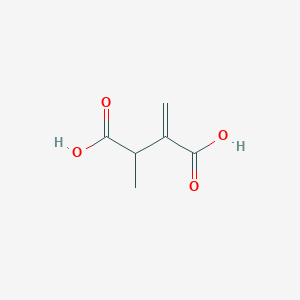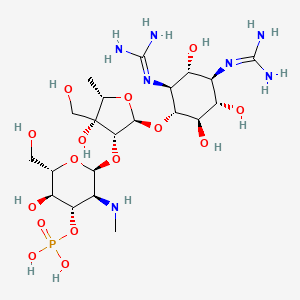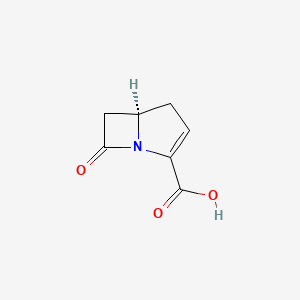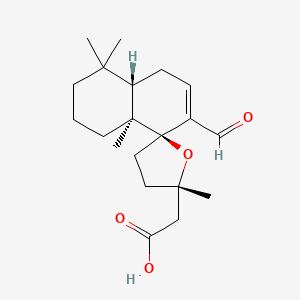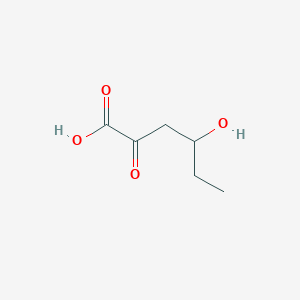
4-Hydroxy-2-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxohexanoic acid is a hydroxy- and oxo- fatty acid comprising hexanoic acid substituted at C-2 and C-4 with oxo and hydroxy groups respectively. It is a 2-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, an oxo fatty acid and a hydroxy fatty acid. It derives from a hexanoic acid. It is a conjugate acid of a 4-hydroxy-2-oxohexanoate.
Applications De Recherche Scientifique
Chemical and Analytical Insights
4-Hydroxy-2-oxohexanoic acid, as a product of lipid peroxidation, is significant in chemistry due to its reactivity and cytotoxicity. It is a key component in understanding the formation of hydroperoxides and other complex chemical processes. Techniques like mass spectrometry are essential for identifying proteins modified by such compounds, contributing to our understanding of cellular signaling in disease states (Spickett, 2013).
Biological and Environmental Relevance
In biological systems, stereospecific enzymes, such as vinylpyruvate hydratase, have been shown to be highly specific to certain substrates, including 4-hydroxy-2-oxohexanoic acid. This specificity underscores the significance of these compounds in microbial degradation processes and environmental bioremediation efforts (Collinsworth, Chapman, & Dagley, 1973).
Applications in Nanotechnology and Material Science
In the field of nanotechnology, compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid have been utilized to demonstrate optical gating in synthetic ion channels. This shows the potential of derivatives of 4-hydroxy-2-oxohexanoic acid in creating light-responsive materials, which could have applications in controlled release systems, sensing, and information processing (Ali et al., 2012).
Pharmacological Synthesis and Drug Development
The compound has been utilized in the synthesis of key intermediates in leukotriene synthesis, which are important in medical research, particularly in the study of inflammatory responses and potential drug development (Hayes & Wallace, 1990).
Implications in Molecular Biology
In molecular biology, the structural analysis of similar compounds has been instrumental in understanding intramolecular hydrogen bondings and their impact on biological functions. Studies like these provide crucial insights into the behavior of such molecules in biological systems and their potential therapeutic applications (Kim, Cho, & Ha, 1999).
Agricultural and Horticultural Applications
Compounds similar to 4-hydroxy-2-oxohexanoic acid have been studied for their role in plant defense mechanisms. These insights are vital for developing pest-resistant crop varieties and understanding plant-pathogen interactions (Niemeyer, 1988).
Propriétés
Nom du produit |
4-Hydroxy-2-oxohexanoic acid |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
4-hydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(7)3-5(8)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) |
Clé InChI |
ALFQPWXBAWHVDP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)
